molecular formula C18H25ClN2O2 B14040434 N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride

N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride

Cat. No.: B14040434
M. Wt: 336.9 g/mol
InChI Key: OSHJBWVODZDAFQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of spiro compounds, which are characterized by a unique three-dimensional structure that includes a spirocyclic junction. The presence of both chroman and piperidine moieties in its structure contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride typically involves a multi-step process. One common approach is the condensation of a chromanone derivative with a piperidine derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base catalyst to facilitate the condensation and cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as spiro[chromane-2,4’-piperidine]-4-one derivatives and spiro[chroman-2,4’-piperidin]-4-one analogues .

Uniqueness

What sets N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride apart is its unique combination of chroman and piperidine moieties, which contribute to its diverse biological activities and potential therapeutic applications. The presence of the cyclopropyl group further enhances its chemical stability and biological activity .

Properties

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

N-cyclopropyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide;hydrochloride

InChI

InChI=1S/C18H24N2O2.ClH/c21-17(20-14-5-6-14)11-13-12-18(7-9-19-10-8-18)22-16-4-2-1-3-15(13)16;/h1-4,13-14,19H,5-12H2,(H,20,21);1H

InChI Key

OSHJBWVODZDAFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CC2CC3(CCNCC3)OC4=CC=CC=C24.Cl

Origin of Product

United States

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